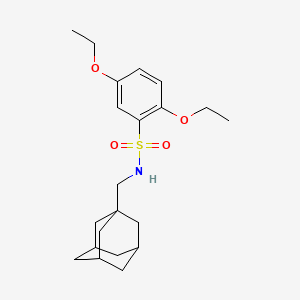

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are well-known for their antibiotic properties .

Molecular Structure Analysis

The adamantyl group in the compound refers to a part of the molecule that is structured like adamantane, a type of diamondoid consisting of three fused cyclohexane rings arranged in the “armchair” conformation . This group is known for its stability and rigidity.Chemical Reactions Analysis

Again, while specific reactions involving “N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” are not available, related compounds such as N-adamantylated amides have been studied. These compounds can undergo various reactions, including those with nitrogen-containing nucleophiles .Scientific Research Applications

Environmental Monitoring

Parabens, structurally related to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, are used as preservatives in various products and have been detected in aquatic environments. Research indicates that while these compounds are biodegradable, they persist in surface water and sediments due to continuous environmental introduction. Their reactivity with chlorine can lead to the formation of halogenated by-products, which are more stable and persistent, necessitating further studies on their environmental behavior and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Medicinal Chemistry

Compounds with sulfonamide groups, including those structurally similar to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, have been extensively studied for their medicinal properties. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications beyond classical antibacterial agents to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, as well as drugs for neurological diseases and diuretics. This expansion of applications demonstrates the versatility and potential of sulfonamide compounds in medicinal chemistry (Shichao et al., 2016).

Pharmaceutical Development

The synthesis of cyclic compounds containing aminobenzenesulfonamide, a structural element that can be related to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, plays a crucial role in the development of functional molecules and pharmaceuticals. The advancements in synthetic methods for these compounds have significant implications for drug discovery and the development of new therapeutics (Kaneda, 2020).

Neurodegenerative Disease Treatment

Adamantane-based compounds, similar in structure to N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide, have been evaluated for their potential in treating neurodegenerative diseases. Certain adamantane derivatives, such as amantadine and memantine, are already in use for treating conditions like Alzheimer's and Parkinson's disease. Further research indicates that 1-fluoro- and 1-phosphonic acid adamantane derivatives may offer even greater therapeutic potential against these diseases, highlighting the importance of adamantane scaffolds in developing treatments for neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Future Directions

The study of adamantane derivatives, including sulfonamides, is a promising area of research due to their potential applications in medicine and other fields . Further studies could focus on the synthesis, characterization, and testing of “N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide” and related compounds.

properties

IUPAC Name |

N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWCSADFMAWFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)